Ald-benzyl-PEG4-propargyl chemical structure and properties
Ald-benzyl-PEG4-propargyl chemical structure and properties
An In-Depth Technical Guide to Ald-benzyl-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
Introduction
In the landscape of modern therapeutics and diagnostics, the precise assembly of complex molecular architectures is paramount. Bioconjugation, the science of chemically linking two or more molecules, at least one of which is a biomolecule, has enabled the creation of powerful new entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Central to this field is the role of the chemical linker, a component that bridges the distinct molecular entities and critically influences the stability, solubility, and overall performance of the final conjugate.[1]
Heterobifunctional linkers, which possess two different reactive termini, are indispensable tools that allow for sequential, controlled conjugation reactions. Among these, Ald-benzyl-PEG4-propargyl has emerged as a particularly versatile and powerful reagent. This molecule is engineered with three distinct functional components: a benzaldehyde group for reaction with specific nucleophiles, a terminal propargyl group for highly efficient "click" chemistry, and a hydrophilic tetraethylene glycol (PEG4) spacer.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, core reactivities, and field-proven applications of Ald-benzyl-PEG4-propargyl, establishing a foundation of technical accuracy and practical insight.
Part 1: Molecular Architecture and Physicochemical Properties
A deep understanding of a linker's structure and inherent properties is the foundation for its successful application. The design of Ald-benzyl-PEG4-propargyl is a deliberate fusion of three moieties, each contributing a unique and essential function to the whole.
Chemical Structure
The linker's architecture provides two distinct chemical handles separated by a flexible, solubility-enhancing spacer.
Caption: Chemical structure of Ald-benzyl-PEG4-propargyl.
-
The Benzaldehyde Group : The aldehyde moiety on the benzene ring serves as a highly specific electrophilic target. Unlike aliphatic aldehydes, the benzaldehyde group has distinct reactivity, readily forming stable hydrazone or oxime bonds upon reaction with hydrazide or aminooxy functional groups, respectively.[4] This carbonyl group is less prone to self-polymerization and offers a clean reaction profile, making it ideal for the initial conjugation step to a modified biomolecule.[5]
-
The PEG4 Spacer : The tetraethylene glycol (PEG4) chain is a cornerstone of modern linker design.[1] As a flexible, hydrophilic polymer, it imparts several critical advantages.[6][7] It significantly enhances the aqueous solubility of the linker and, consequently, the final conjugate, which is crucial when dealing with hydrophobic drug payloads that can induce aggregation.[][9][10] Furthermore, the PEG4 spacer provides spatial separation between the conjugated molecules, minimizing potential steric hindrance that could compromise the biological activity of either component.[11][12]
-
The Propargyl Group : The terminal alkyne (-C≡CH) of the propargyl group is the gateway to one of the most robust and efficient ligation reactions in chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[13][14][15] This reaction is prized for its high yields, specificity, and formation of a highly stable triazole linkage.[14] The propargyl group's small size and linear geometry make it an unobtrusive yet highly effective chemical handle.[14]
Physicochemical Properties
The physical and chemical properties of Ald-benzyl-PEG4-propargyl dictate its handling, storage, and reactivity. The data presented below is for the closely related compound Ald-Ph-amido-PEG4-propargyl, which is expected to have very similar properties.
| Property | Value | Source |
| Synonyms | Ald-benzyl-amide-PEG4-propargyl, Ald-Ph-amido-PEG4-propargyl | [16][17] |
| Molecular Formula | C₁₉H₂₅NO₆ | [17] |
| Molecular Weight | 363.4 g/mol | [17] |
| Appearance | Solid | [17] |
| Purity | Typically ≥95% | [17] |
| Solubility | Soluble in DMSO, DMF, DCM | [4][18][19] |
| Storage (Solid) | Long-term: -20°C, under inert gas. Short-term: 4°C. | [18] |
| Storage (Solution) | Aliquot and store at -80°C (long-term) or -20°C (short-term) in anhydrous solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. | [18] |
Part 2: Core Chemistries and Reaction Mechanisms
The utility of Ald-benzyl-PEG4-propargyl stems from its two orthogonal reactive ends, allowing for a controlled, stepwise conjugation strategy.
The Aldehyde Chemistry: Hydrazone & Oxime Ligation
The benzaldehyde terminus is typically employed for conjugation to biomolecules. It reacts with hydrazide (-NH-NH₂) or aminooxy (-O-NH₂) groups to form stable hydrazone or oxime linkages, respectively.
This reaction is a form of nucleophilic addition to the carbonyl carbon, followed by dehydration.[5][20] The formation of these bonds is pH-dependent, with optimal rates typically observed in a mildly acidic buffer (pH 5-7), which facilitates the dehydration step without significantly protonating the nucleophile.[21] The reaction can be accelerated by nucleophilic catalysts, with aniline being the classical choice.[20] The resulting hydrazone bond, while stable, can be engineered to be cleavable under specific acidic conditions, a feature sometimes exploited for drug release in the acidic environment of endosomes or lysosomes.
Caption: Reaction scheme for hydrazone/oxime bond formation.
The Propargyl Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group is the reactive partner for the CuAAC reaction, which joins the alkyne with an azide-functionalized molecule (e.g., a cytotoxic payload) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[13][14]
The reaction is not spontaneous and requires a copper(I) catalyst. In practice, Cu(I) is generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate.[13] The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes cycloaddition with the azide.[14] The resulting triazole ring is exceptionally stable and is considered a bio-inert linkage, making it ideal for permanently tethering a payload in a non-cleavable manner.[14]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Part 3: Field-Proven Applications and Experimental Protocols
The dual reactivity of Ald-benzyl-PEG4-propargyl makes it an exemplary tool for the multi-step synthesis of ADCs. A common strategy involves first attaching the linker to a modified antibody, followed by the "clicking" of an azide-functionalized cytotoxic drug.
Application Spotlight: Two-Step Synthesis of an Antibody-Drug Conjugate
This approach provides maximum control over the conjugation process. By purifying the antibody-linker intermediate before adding the drug, one can better characterize the initial modification and avoid exposing the potent payload to initial reaction steps.
Caption: General workflow for a two-step ADC synthesis.
Detailed Experimental Protocol: ADC Synthesis
The following protocol is a representative example and should be optimized for the specific antibody and payload being used.
Step A: Conjugation of Ald-benzyl-PEG4-propargyl to a Hydrazide-Modified Antibody
This protocol assumes the antibody has been pre-functionalized with hydrazide groups.
-
Materials:
-
Hydrazide-modified monoclonal antibody (mAb-NHNH₂)
-
Ald-benzyl-PEG4-propargyl
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or similar, pH 6.0
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes
-
-
Procedure:
-
Antibody Preparation: Buffer exchange the mAb-NHNH₂ into the Reaction Buffer (pH 6.0) to a final concentration of 5-10 mg/mL.
-
Linker Stock Solution: Prepare a 10 mM stock solution of Ald-benzyl-PEG4-propargyl in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 4-6 hours at room temperature with gentle mixing, protected from light.
-
Purification: Remove excess, unreacted linker and DMSO by SEC or by dialysis against PBS (pH 7.4) at 4°C.
-
Characterization: Characterize the resulting mAb-linker conjugate using methods like LC-MS to confirm linker attachment.[22]
-
Step B: "Click" Reaction of the Antibody-Linker Conjugate with an Azide-Payload
-
Materials:
-
Purified mAb-linker conjugate from Step A
-
Azide-functionalized payload (Drug-N₃)
-
Catalyst Stock A: 100 mM Copper(II) Sulfate (CuSO₄) in water
-
Catalyst Stock B: 1 M Sodium Ascorbate in water (must be made fresh)
-
Anhydrous DMSO
-
Purification system (e.g., SEC)
-
-
Procedure:
-
Payload Stock Solution: Prepare a 10 mM stock solution of the Drug-N₃ in anhydrous DMSO.
-
Reaction Setup: In a reaction vessel, add the purified mAb-linker conjugate.
-
Payload Addition: Add a 5 to 10-fold molar excess of the Drug-N₃ stock solution to the mAb-linker solution.
-
Catalyst Addition: Add the CuSO₄ solution to a final concentration of 1-5 mol%.[13]
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.[13]
-
Incubation: Gently mix the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the final ADC to remove excess payload and catalyst components using SEC.
-
Final Characterization: Characterize the final ADC using LC-MS to determine the final mass and calculate the Drug-to-Antibody Ratio (DAR), and use techniques like Hydrophobic Interaction Chromatography (HIC) to assess heterogeneity.
-
Conclusion
Ald-benzyl-PEG4-propargyl is a potent and meticulously designed chemical tool for advanced bioconjugation. Its heterobifunctional nature, combining the specific reactivity of a benzaldehyde with the robust efficiency of a propargyl-based click reaction, offers a controlled and sequential pathway for constructing complex biomolecular conjugates. The integrated PEG4 spacer further provides the critical benefits of enhanced solubility and reduced steric hindrance, addressing key challenges in the development of therapeutics like ADCs. By understanding its molecular architecture, physicochemical properties, and the causality behind its reaction mechanisms, researchers can effectively leverage this linker to accelerate the design and synthesis of next-generation biological drugs and research agents.
References
- BenchChem. (2025). The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development. BenchChem.
- Creative PEGWorks. (2023). What Is PEG Aldehyde | Reactive PEGs for Bioconjugation. Creative PEGWorks.
- Dirksen, A., & Hackeng, T. M. (2013). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. ACS Publications.
- BroadPharm. Propargyl PEG, Click Chemistry Tool. BroadPharm.
- MedchemExpress.com. ADC Linker - Ald-Ph-amido-PEG4-propargyl. MedchemExpress.com.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.
- Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - NG.
- BOC Sciences. PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design. BOC Sciences.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
- CymitQuimica. Ald-Ph-amido-PEG4-propargyl. CymitQuimica.
- Precise PEG. How to Choose the Right PEG Linker for Your Research and Applications. Precise PEG.
- Creative PEGWorks. (2023). PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks.
- Technology Networks. Overview of PEG Linkers & Their Applications. Technology Networks.
- AxisPharm. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. AxisPharm.
- AxisPharm. Aldehyde PEG. AxisPharm.
- BenchChem. (2025). Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Utilizing PEG4 Linkers. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Benzyl-PEG4-Azido in Bioconjugation with DBCO and BCN. BenchChem.
- Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
- BroadPharm. Ald-Ph-PEG4-acid, 1309460-27-2. BroadPharm.
- BenchChem. (2025). storage and stability issues of Propargyl-PEG4-Br solutions. BenchChem.
- Chen, Y., et al. (2020). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Benzyl-PEG4-acid Solubility in Organic Solvents. BenchChem.
- SgG-Ak, A., et al. (2018). PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 4. Ald-Ph-PEG4-acid, 1309460-27-2 | BroadPharm [broadpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. precisepeg.com [precisepeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Ald-Ph-amido-PEG4-propargyl | CymitQuimica [cymitquimica.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
